molecular formula C23H14N2O3S B2630052 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 477326-04-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2630052
M. Wt: 398.44
InChI Key: WIDBGVPZQPJQBF-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and bonds in the molecule.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Heterocyclic Systems and Pharmacological Potential

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide, as part of the heterocyclic compounds, has significant pharmacological potential. Research indicates that heterocyclic systems based on 1,3,4-thiadiazole exhibit diverse pharmacological activities. These include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often results in a synergistic effect, enhancing the pharmacological impact. This makes such heterocyclic scaffolds crucial in the development of new drug-like molecules (Lelyukh, 2019).

Optoelectronic Materials

Quinazolines and pyrimidines, another group of heterocyclic compounds, show significant promise in the field of optoelectronics. They are used in creating luminescent small molecules and chelate compounds, highlighting applications related to photo- and electroluminescence. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for novel optoelectronic materials creation. For instance, aryl(hetaryl)substituted quinazolines with π-extended conjugated systems exhibit electroluminescent properties, making them important for fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

3-Hydroxycoumarin Chemistry and Applications

3-Hydroxycoumarin, a derivative of coumarin compounds, exhibits several chemical, photochemical, and biological properties. It has been utilized in various fields, including genetics, pharmacology, and microbiology. Synthesis methods for 3-hydroxycoumarin typically involve salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. This compound's reactivity leads to the production of many heterocyclic compounds, making it versatile in scientific applications (Yoda, 2020).

Synthetic Protocols for Benzofused Thiazole Derivatives

Benzofused thiazole derivatives have been utilized as lead molecules in developing therapeutic agents, including anticancer, anti-inflammatory, antioxidant, and antiviral agents. The synthesis of benzofused thiazole derivatives involves cyclocondensation reactions, offering a pathway to develop alternative antioxidant and anti-inflammatory agents. These compounds show potential antioxidant activity against various reactive species and distinct anti-inflammatory activity compared to standard references. The molecular docking studies further support their role in anti-inflammatory activities (Raut et al., 2020).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!


properties

IUPAC Name

2-oxo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S/c26-21(16-10-13-4-1-2-7-17(13)28-22(16)27)25-23-24-20-15-6-3-5-12-8-9-14(19(12)15)11-18(20)29-23/h1-7,10-11H,8-9H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDBGVPZQPJQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide

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